molecular formula C19H23N5O5 B6081514 1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTAN-1-ONE

1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTAN-1-ONE

Cat. No.: B6081514
M. Wt: 401.4 g/mol
InChI Key: GNMPGFLRLVMBCI-UHFFFAOYSA-N
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Description

1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTAN-1-ONE is a complex organic compound that features a combination of benzodioxole, piperazine, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTAN-1-ONE typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the following steps:

    Formation of the Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde in the presence of an acid catalyst to form the benzodioxole ring.

    Synthesis of the Piperazine Intermediate: The benzodioxole intermediate is then reacted with piperazine to form the piperazine derivative.

    Formation of the Pyrazole Intermediate: The piperazine derivative is further reacted with a nitro-substituted pyrazole to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding assays.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTAN-1-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The benzodioxole and pyrazole moieties are known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
  • 1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-2-one

Uniqueness

1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTAN-1-ONE is unique due to its combination of benzodioxole, piperazine, and pyrazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-(4-nitropyrazol-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O5/c25-19(2-1-5-23-13-16(11-20-23)24(26)27)22-8-6-21(7-9-22)12-15-3-4-17-18(10-15)29-14-28-17/h3-4,10-11,13H,1-2,5-9,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMPGFLRLVMBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCCN4C=C(C=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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